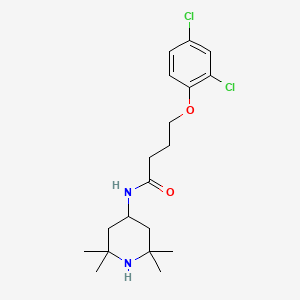![molecular formula C19H17N3O3S2 B4734812 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4734812.png)
4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
Descripción general
Descripción
4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as PABA sulfonamide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of great interest to researchers in various fields. In
Mecanismo De Acción
4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide sulfonamide exerts its effects by binding to the active site of DHPS and inhibiting its activity. This leads to a decrease in the production of dihydrofolate, which is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of DNA, RNA, and amino acids. The inhibition of DHPS by 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide sulfonamide results in a depletion of intracellular folate levels and can have a range of downstream effects on cellular metabolism.
Biochemical and Physiological Effects:
4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide sulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of DHPS activity, the depletion of intracellular folate levels, and the inhibition of cell growth and proliferation. In addition, 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide sulfonamide has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide sulfonamide in lab experiments is its specificity for DHPS, which allows for the selective inhibition of folate biosynthesis. However, 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide sulfonamide has some limitations as a tool compound, including its relatively low potency and the potential for off-target effects. In addition, the use of 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide sulfonamide in cellular assays can be complicated by its poor solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide sulfonamide. One area of interest is the development of more potent and selective inhibitors of DHPS, which could be used to investigate the role of folate metabolism in various disease states. In addition, the use of 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide sulfonamide in combination with other anticancer agents could be explored as a potential strategy for the treatment of cancer. Finally, the development of new methods for the synthesis and formulation of 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide sulfonamide could improve its solubility and bioavailability, making it a more useful tool compound for scientific research.
Aplicaciones Científicas De Investigación
4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide sulfonamide has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. One of the main areas of interest is its use as a tool compound to study the role of para-aminobenzoic acid (4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide) in the biosynthesis of folate. 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide sulfonamide has been shown to inhibit the activity of dihydropteroate synthase (DHPS), an enzyme involved in the folate biosynthesis pathway, and can be used to investigate the effects of folate deficiency on cellular metabolism.
Propiedades
IUPAC Name |
1-(4-phenoxyphenyl)-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c20-27(23,24)18-12-8-15(9-13-18)22-19(26)21-14-6-10-17(11-7-14)25-16-4-2-1-3-5-16/h1-13H,(H2,20,23,24)(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCPXZKEWNWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Phenoxyphenyl)carbamothioyl]amino}benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-allyl-5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4734733.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4734736.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4734740.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4734746.png)
![5-{[(2-methylbenzyl)thio]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4734752.png)
![N-cyclohexyl-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4734760.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4734762.png)
![1-[3-(2-chlorophenoxy)propyl]-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4734774.png)
![N-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-methylpropanamide](/img/structure/B4734779.png)

![2-(3-bromophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4734806.png)

![ethyl [4-({[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B4734823.png)